Cas no 1849243-12-4 (N-(2,2-dimethylthietan-3-yl)methanesulfonamide)

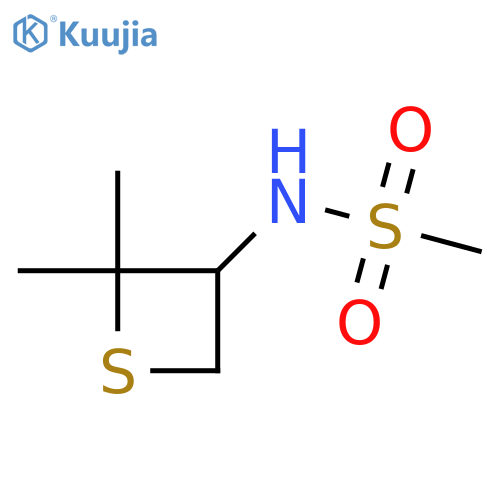

1849243-12-4 structure

商品名:N-(2,2-dimethylthietan-3-yl)methanesulfonamide

CAS番号:1849243-12-4

MF:C6H13NO2S2

メガワット:195.302919149399

CID:5103818

N-(2,2-dimethylthietan-3-yl)methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(2,2-dimethylthietan-3-yl)methanesulfonamide

-

- インチ: 1S/C6H13NO2S2/c1-6(2)5(4-10-6)7-11(3,8)9/h5,7H,4H2,1-3H3

- InChIKey: MZKPVVGTQSQIAZ-UHFFFAOYSA-N

- ほほえんだ: CS(NC1CSC1(C)C)(=O)=O

N-(2,2-dimethylthietan-3-yl)methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-5G |

N-(2,2-dimethylthietan-3-yl)methanesulfonamide |

1849243-12-4 | 95% | 5g |

¥ 13,444.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-250MG |

N-(2,2-dimethylthietan-3-yl)methanesulfonamide |

1849243-12-4 | 95% | 250MG |

¥ 1,795.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-100MG |

N-(2,2-dimethylthietan-3-yl)methanesulfonamide |

1849243-12-4 | 95% | 100MG |

¥ 1,122.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-250mg |

N-(2,2-dimethylthietan-3-yl)methanesulfonamide |

1849243-12-4 | 95% | 250mg |

¥1794.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-1g |

N-(2,2-dimethylthietan-3-yl)methanesulfonamide |

1849243-12-4 | 95% | 1g |

¥4481.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-1.0g |

N-(2,2-dimethylthietan-3-yl)methanesulfonamide |

1849243-12-4 | 95% | 1.0g |

¥4481.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-5g |

N-(2,2-dimethylthietan-3-yl)methanesulfonamide |

1849243-12-4 | 95% | 5g |

¥13443.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-500.0mg |

N-(2,2-dimethylthietan-3-yl)methanesulfonamide |

1849243-12-4 | 95% | 500.0mg |

¥2990.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-1G |

N-(2,2-dimethylthietan-3-yl)methanesulfonamide |

1849243-12-4 | 95% | 1g |

¥ 4,481.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-500MG |

N-(2,2-dimethylthietan-3-yl)methanesulfonamide |

1849243-12-4 | 95% | 500MG |

¥ 2,989.00 | 2023-04-14 |

N-(2,2-dimethylthietan-3-yl)methanesulfonamide 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1849243-12-4 (N-(2,2-dimethylthietan-3-yl)methanesulfonamide) 関連製品

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1849243-12-4)N-(2,2-dimethylthietan-3-yl)methanesulfonamide

清らかである:99%

はかる:1g

価格 ($):594.0